5-(2-Thienyl)-1H-indole-3-carbaldehyde

Catalog No.
S13358144
CAS No.
M.F
C13H9NOS
M. Wt
227.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Thienyl)-1H-indole-3-carbaldehyde

Product Name

5-(2-Thienyl)-1H-indole-3-carbaldehyde

IUPAC Name

5-thiophen-2-yl-1H-indole-3-carbaldehyde

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

InChI

InChI=1S/C13H9NOS/c15-8-10-7-14-12-4-3-9(6-11(10)12)13-2-1-5-16-13/h1-8,14H

InChI Key

WTKVZODFRCEFQE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)NC=C3C=O

5-(2-Thienyl)-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole ring fused with a thienyl group and an aldehyde functional group at the 3-position. This compound belongs to a class of indole derivatives known for their diverse biological activities. The structure can be depicted as follows:

  • Indole Ring: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • Thienyl Group: A five-membered aromatic ring containing sulfur, which contributes to the compound's unique properties.
  • Aldehyde Functional Group: The presence of the aldehyde at the 3-position enhances its reactivity and potential interactions in biological systems.

Typical of indole derivatives, including:

  • Condensation Reactions: It can react with amines or hydrazines to form imines or hydrazones.
  • Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions, forming alcohols upon reaction with alcohols or other nucleophiles.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, further expanding its reactivity profile.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Indole derivatives, including 5-(2-Thienyl)-1H-indole-3-carbaldehyde, have been studied for their biological activities. Some notable effects include:

  • Antimicrobial Activity: Compounds in this class have shown potential against various bacterial strains, including Mycobacterium tuberculosis and other pathogens .
  • Anticancer Properties: Certain indole derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for drug development .
  • Neuroprotective Effects: Some studies suggest that indole derivatives may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The synthesis of 5-(2-Thienyl)-1H-indole-3-carbaldehyde typically involves several methods:

  • Formylation of Indoles: Utilizing reagents like Vilsmeier-Haack or other formylating agents to introduce the aldehyde group at the desired position.
  • Condensation Reactions: Starting from 2-thienylindoles and reacting them with suitable aldehydes under acidic or basic conditions to yield the target compound.
  • Multistep Synthesis: Involves the formation of intermediates such as thienyl-substituted indoles followed by subsequent reactions to introduce the aldehyde functionality.

These methods emphasize the importance of selecting appropriate reagents and conditions to achieve high yields and purity.

5-(2-Thienyl)-1H-indole-3-carbaldehyde has several potential applications:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds, particularly in drug discovery targeting infectious diseases and cancer.
  • Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules in organic chemistry.
  • Material Science: Potential applications in developing new materials due to its unique electronic properties derived from its aromatic structure.

Interaction studies involving 5-(2-Thienyl)-1H-indole-3-carbaldehyde often focus on its binding affinity and activity against biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action and therapeutic potential.
  • Molecular Docking Studies: Computational studies that predict how this compound fits into active sites of target proteins help in understanding its biological effects .

These studies are crucial for elucidating the pharmacological profiles of indole derivatives.

Several compounds share structural similarities with 5-(2-Thienyl)-1H-indole-3-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1H-Indole-3-carboxaldehydeIndole core with a carboxaldehyde groupPrecursor for various biologically active compounds
5-Methylindole-3-carbaldehydeMethyl substitution on indolePotentially different biological activity due to methyl group
2-Aminothiophene derivativesThienyl group with amino substitutionEnhanced reactivity due to amino group

These comparisons illustrate how variations in substituents affect the chemical properties and biological activities of these compounds, highlighting the uniqueness of 5-(2-Thienyl)-1H-indole-3-carbaldehyde within this class.

Indole and thiophene are privileged scaffolds in medicinal chemistry due to their inherent bioactivity and versatility in drug design. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is a ubiquitous component of natural products (e.g., tryptophan, serotonin) and synthetic drugs. Its planar structure and electron-rich environment facilitate interactions with biological targets, including enzymes, receptors, and nucleic acids. Indole derivatives exhibit a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, and antiviral effects, often mediated through modulation of key pathways like kinase inhibition or DNA intercalation.

Similarly, the thiophene ring, a five-membered sulfur-containing heterocycle, is renowned for its electron-rich aromatic system and bioisosteric properties. Thiophene’s sulfur atom enhances hydrophobic interactions and hydrogen bonding with biological targets, improving drug-receptor affinity. Over 26 U.S. FDA-approved drugs incorporate thiophene, including anti-inflammatory agents (e.g., tenoxicam), cardiovascular drugs (e.g., clopidogrel), and kinase inhibitors. The thiophene ring’s adaptability allows it to serve as a bioisostere for phenyl or other aromatic rings, optimizing pharmacokinetic properties such as metabolic stability and solubility.

The fusion or hybridization of indole and thiophene motifs leverages the strengths of both heterocycles. For instance, thiophene’s electron density complements indole’s π-system, creating compounds with enhanced binding capabilities. Hybrid systems like thienoindoles (thiophene fused to indole) demonstrate improved pharmacological profiles compared to their parent structures, as seen in antileishmanial agents.

Significance of 5-(2-Thienyl)-1H-indole-3-carbaldehyde in Heterocyclic Synthesis

5-(2-Thienyl)-1H-indole-3-carbaldehyde is a non-fused hybrid molecule featuring a thiophene substituent at the 5-position of the indole ring and a formyl group at the 3-position. This structure confers dual reactivity: the aldehyde group serves as an electrophilic site for condensation or nucleophilic addition reactions, while the thienyl moiety enhances electronic delocalization and steric bulk.

Structural and Synthetic Relevance

The compound’s synthesis typically involves cross-coupling reactions or cyclization strategies. For example, Suzuki-Miyaura coupling between 5-bromoindole-3-carbaldehyde and 2-thienylboronic acid could yield the target molecule. Alternatively, Paal-Knorr thiophene synthesis using 1,4-dicarbonyl precursors in the presence of sulfiding agents offers another route. The aldehyde group at C-3 is particularly valuable for constructing larger heterocyclic systems. For instance, condensation with amines or hydrazines generates Schiff bases or hydrazones, which are precursors to quinazolinones and other bioactive frameworks.

Applications in Materials Science

Beyond therapeutics, this hybrid’s conjugated π-system makes it a candidate for organic electronics. Thiophene-indole hybrids have been explored in organic light-emitting diodes (OLEDs) due to their tunable emission properties and charge transport efficiency.

5-(2-Thienyl)-1H-indole-3-carbaldehyde represents a heterocyclic organic compound characterized by the fusion of an indole ring system with a thiophene substituent at the 5-position and an aldehyde functional group at the 3-position [1]. This compound belongs to the class of indole derivatives that have garnered significant attention in synthetic organic chemistry due to their structural complexity and potential applications in pharmaceutical research [2]. The molecular framework exhibits conjugated aromatic systems that contribute to its unique electronic and spectroscopic properties [3].

Systematic Nomenclature and CAS Registry Data

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being 5-(2-Thienyl)-1H-indole-3-carbaldehyde [1]. The Chemical Abstracts Service has assigned the registry number 893734-01-5 to this specific molecular entity [1]. The MDL number MFCD06801967 provides an additional unique identifier for database searches and chemical procurement [1].

Table 1: Chemical Identification Data

ParameterValue
Systematic Name5-(2-Thienyl)-1H-indole-3-carbaldehyde [1]
CAS Registry Number893734-01-5 [1]
MDL NumberMFCD06801967 [1]
Molecular FormulaC₁₃H₉NOS [1]
Molecular Weight227.2817 g/mol [1]
SMILES NotationO=Cc1c[nH]c2c1cc(cc2)c1cccs1 [1]

The molecular formula C₁₃H₉NOS indicates the presence of thirteen carbon atoms, nine hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom [1]. This composition reflects the heterocyclic nature of the compound, incorporating both nitrogen-containing indole and sulfur-containing thiophene ring systems [4].

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 5-(2-Thienyl)-1H-indole-3-carbaldehyde exhibits characteristics typical of indole-based heterocyclic compounds with extended conjugation [5]. Crystallographic studies of related indole-3-carbaldehyde derivatives reveal that the indole ring system maintains planarity with maximum deviations typically less than 0.017 Å for individual atoms [6] [7]. The carbaldehyde group atoms generally deviate by approximately 0.052 Å and 0.076 Å for carbon and oxygen respectively from the best plane of the indole ring [6] [7].

Table 2: Typical Geometric Parameters for Indole-3-carbaldehyde Systems

Bond TypeBond Length (Å)Bond Angle (°)Reference
C=O (aldehyde)1.218-1.221 [5]125.4 (O-C-C) [5] [5]
C-N (indole)1.334-1.380 [5]110.8 (N-C-C) [5] [5]
C-C (indole ring)1.372-1.441 [5]105.9-130.2 [5] [5]

The dihedral angles between aromatic ring systems in related compounds typically range from 36.0° to 79.08°, depending on the specific substitution pattern and intermolecular interactions in the crystal lattice [8] [9]. For thienyl-indole derivatives, the rotation about the bond connecting the thiophene and indole moieties is influenced by steric factors and electronic conjugation effects [4] [10].

Intermolecular interactions in crystal structures of indole-3-carbaldehyde compounds are stabilized by nitrogen-hydrogen to oxygen hydrogen bonds, forming characteristic chain motifs with distances typically around 3.370-3.458 Å [9] [5]. π-π interactions between aromatic rings contribute to the overall crystal packing, with centroid-to-centroid distances of approximately 3.637 Å [6] [7].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy of indole-3-carbaldehyde derivatives typically exhibits characteristic resonance patterns [11] [12]. The aldehyde proton appears as a singlet in the range of 9.89-10.02 parts per million, representing the most downfield signal due to the deshielding effect of the carbonyl group [11] [12]. The indole nitrogen-hydrogen proton manifests as a broad singlet between 11.31-12.70 parts per million, often exchangeable with deuterium oxide [11] [12].

Table 3: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts for Indole-3-carbaldehyde Systems

Proton TypeChemical Shift (ppm)MultiplicityReference
CHO (aldehyde)9.89-10.02 [11] [12]Singlet [11] [12]
NH (indole)11.31-12.70 [11] [12]Broad singlet [11] [12]
H-2 (indole)8.22-8.56 [11] [12]Singlet [11] [12]
Aromatic H7.07-8.14 [11] [12]Various [11] [12]

¹³C Nuclear Magnetic Resonance spectra reveal the carbonyl carbon of the aldehyde group resonating between 184.6-185.4 parts per million [11] [12]. The aromatic carbons of the indole ring system appear in the range of 103.8-142.8 parts per million, with these chemical shifts being consistent with reported values for related indole derivatives [11].

Infrared Spectroscopy

Infrared spectroscopy provides definitive identification of functional groups within 5-(2-Thienyl)-1H-indole-3-carbaldehyde [13] [14]. The aldehyde carbonyl stretch appears as a characteristic absorption band at 1672-1681 cm⁻¹ [15] [13]. Nitrogen-hydrogen stretching vibrations of the indole ring manifest in the range of 3200-3450 cm⁻¹ [11] [13].

Table 4: Characteristic Infrared Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)AssignmentReference
C=O (aldehyde)1672-1681 [15] [13]Carbonyl stretch [15] [13]
N-H (indole)3200-3450 [11] [13]N-H stretch [11] [13]
C=C (aromatic)1536-1580 [11]Aromatic C=C [11]

Mass Spectrometry

Mass spectrometric analysis of indole-3-carbaldehyde compounds typically reveals molecular ion peaks corresponding to their respective molecular weights [15] [16]. Fragmentation patterns often show characteristic losses corresponding to the aldehyde functional group and subsequent aromatic ring fragmentations [17] [16]. For related thienyl-indole derivatives, molecular ion peaks have been observed with relative intensities varying from 0.32% to 88% depending on the specific substitution pattern [16].

Classical condensation methodologies form the foundational approaches for indole synthesis and subsequent functionalization. The Vilsmeier-Haack formylation stands as the most prominent classical method for introducing carbaldehyde functionality at the C-3 position of indoles [1] [2] [3]. This reaction employs dimethylformamide and phosphorus oxychloride to generate a chloro-iminium salt electrophile, which undergoes electrophilic aromatic substitution specifically at the C-3 position of the indole ring [4] [2].

The mechanism involves initial formation of the Vilsmeier reagent through reaction of dimethylformamide with phosphorus oxychloride at temperatures between 0-5°C [5] [6]. The resulting electrophilic species attacks the electron-rich C-3 position of indole with exceptional regioselectivity, followed by hydrolytic workup to yield the desired indole-3-carbaldehyde products [2] [3]. Recent advances have demonstrated catalytic versions of this reaction using phosphorus(III)/phosphorus(V) oxide cycles, achieving yields of 77-95% under mild conditions [1] [3].

The Bischler-Möhlau indole synthesis represents another classical approach, though it suffers from significant limitations including harsh reaction conditions, poor yields, and unpredictable regioselectivity [7]. This method involves the reaction of α-bromo-acetophenones with excess aniline, but has received limited attention compared to other indole synthesis methods due to these inherent challenges [7]. Recent modifications have attempted to improve this methodology through the use of lithium bromide catalysis and microwave irradiation, though yields remain suboptimal [7].

The Fischer indole synthesis has found renewed interest under microwave conditions, where phenylhydrazine derivatives react with ketones in the presence of acid catalysts [8] [9]. When zinc chloride is replaced with para-toluenesulfonic acid under microwave irradiation, yields can reach 76-91% with dramatically reduced reaction times [9]. This methodology shows particular promise for constructing indole frameworks that can subsequently undergo thiophene coupling reactions.

Acid-catalyzed condensation reactions between indoles and cyclic ketones have been systematically studied, revealing that the rate of condensation varies significantly with ring size [10]. The optimal ring size for condensation follows the order: six-membered > four-membered > five-membered > seven-membered rings [10]. Multiple acid catalysts including boric acid, phosphoric acid, acetic acid, trifluoroacetic acid, hydrochloric acid, and toluene-4-sulfonic acid have been evaluated, with trifluoroacetic acid and hydrochloric acid providing superior results for most substrates [10].

MethodReagentsConditionsYield RangeSelectivity
Vilsmeier-Haack FormylationDMF/POCl₃0-5°C → RT → Reflux 5-8h77-95%C-3 Selective
Bischler-Möhlau Indole Synthesisα-Bromo-acetophenone/AnilineExcess Aniline/Harsh ConditionsPoor-ModeratePoor Regioselectivity
Fischer Indole SynthesisPhenylhydrazine/Ketone/AcidZnCl₂ or p-TSA/Heat76-91%High
Acid-Catalyzed CondensationCyclic Ketones/Acid CatalystVarious Acids/RT to RefluxVariableRing Size Dependent

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis has revolutionized the synthesis of complex indole-thiophene conjugates through highly efficient cross-coupling methodologies. The Suzuki-Miyaura coupling represents the most widely employed strategy for constructing indole-thiophene bonds, utilizing organoborane reagents with significantly lower toxicity compared to organostannanes [11] [12] [13].

Palladium-catalyzed Suzuki-Miyaura reactions between 5-bromoindole-3-carbaldehyde and 2-thiopheneboronic acid have been successfully demonstrated using palladium diacetate with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl ligand in the presence of sodium carbonate base [14]. These reactions achieve yields of approximately 60% in n-butanol solvent [14]. The reaction conditions require careful optimization, as aqueous sodium carbonate can lead to extensive protodeboronation of arylboronic acids substituted with electron-withdrawing groups [15].

Advanced palladium catalyst systems have shown remarkable efficiency in indole-thiophene coupling reactions. The use of Pd₂(dba)₃·CHCl₃ with appropriate ligands facilitates cross-coupling reactions under mild conditions [16]. These systems demonstrate exceptional functional group tolerance and can accommodate both aryl iodides and aryl bromides as coupling partners [16]. The methodology enables construction of highly substituted indoles through multicomponent assembly processes involving Buchwald-Hartwig reactions followed by arene-alkene coupling [17].

Microwave-enhanced Suzuki-Miyaura coupling has emerged as a powerful tool for synthesizing thieno[3,2-b]indole derivatives [15]. The use of microwave irradiation at 210°C with triethyl phosphite enables rapid cyclization reactions, completing transformations in 15 minutes that would otherwise require hours under conventional heating [15]. This approach is particularly effective for constructions involving 2-nitrophenylboronic acid derivatives, which undergo facile deboronation under standard conditions [15].

Liebeskind-Srogl coupling provides an alternative approach for heteroaromatic thioether-boronic acid cross-coupling under neutral reaction conditions [18]. This methodology employs palladium catalysis with copper(I) thiophene-2-carboxylate as a mediator, enabling efficient coupling of π-deficient heteroaromatic thioethers with boronic acids [18]. The neutral conditions avoid problems associated with basic conditions that can lead to substrate decomposition.

MethodCatalyst SystemTemperatureYield RangeReaction TimeSpecial Features
Suzuki-Miyaura CouplingPd(dppf)Cl₂/Base65-100°C60-95%15 min - 24hWater Tolerance
Palladium-Catalyzed MulticomponentPd₂(dba)₃·CHCl₃/LigandRT to 80°C70-85%1-3hOne-Pot Process
Cadogan Reductive CyclizationMicrowave/Triethyl Phosphite210°C (MW)70-80%15 min (MW)MW Enhancement
Liebeskind-Srogl CouplingPd/Cu(I) Thiophene-2-carboxylateRT to 80°C80-90%2-6hNeutral Conditions

Microwave-Assisted and Solvent-Free Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a transformative technology for indole synthesis, offering dramatic improvements in reaction rates, yields, and reproducibility [19] [20] [8]. The application of microwave irradiation to indole synthesis addresses many limitations of conventional heating methods, including prolonged reaction times and harsh conditions.

Microwave-enhanced Vilsmeier-Haack reactions demonstrate exceptional efficiency improvements over conventional protocols [20]. When microwave irradiation is applied to indole formylation reactions, reaction times are reduced from hours to minutes while maintaining or improving yields [20]. The microwave method enables precise temperature control and rapid heating, preventing decomposition of sensitive intermediates [20].

Microwave-assisted Fischer indole synthesis has been optimized to achieve remarkable rate enhancements [9]. The reaction of phenylhydrazine with cyclohexanone under microwave irradiation at 600W for 3 minutes yields 76% of 1,2,3,4-tetrahydrocarbazole when zinc chloride is used as catalyst [9]. Replacement of zinc chloride with para-toluenesulfonic acid increases the yield to 91%, demonstrating the importance of catalyst selection in microwave-assisted processes [9].

One-pot microwave synthesis protocols have been developed for complex indole derivatives through three-component coupling reactions [19]. These methods employ Sonogashira coupling conditions under microwave irradiation, enabling synthesis of polysubstituted indoles in moderate to excellent yields [19]. The microwave-assisted approach is conducted in two steps: initial Sonogashira coupling at 60°C for 20-30 minutes, followed by cyclization at 100°C for 30 minutes [19].

Flow chemistry applications in indole synthesis have achieved remarkable improvements in yield and reproducibility [22] [23]. Microflow synthesis methods enable precise control of reaction times on the millisecond scale, preventing unwanted dimerization and multimerization reactions that plague batch processes [23]. The high surface-area-to-volume ratio in microflow reactors allows for rapid mixing and temperature control, achieving target product yields of 95% in reactions that fail completely under batch conditions [23] [24].

MethodConditionsAdvantagesYield ImprovementTime Reduction
MW Vilsmeier-Haack600W/3 min/p-TSARapid/High Efficiency76% → 91%Hours → Minutes
MW Fischer Indole Synthesis300W/210°C/15 minDramatic Rate EnhancementGood Yields/Short TimeHours → 15 min
MW Sonogashira Coupling60-100°C MW/20-30 minOne-Pot SynthesisModerate to ExcellentHours → 20-30 min
Solvent-Free MechanochemicalBall Mill/Silica GelGreen ChemistryGood to ExcellentConventional → Ball Mill

Regioselectivity Challenges in Thienyl Group Incorporation

The incorporation of thienyl groups into indole frameworks presents significant regioselectivity challenges that must be carefully addressed through strategic synthetic planning and optimization. The primary challenges arise from the inherent reactivity differences between various positions on both the indole and thiophene rings, as well as the tendency for competing side reactions.

Protodeboronation of thiopheneboronic acids represents a major challenge in Suzuki-Miyaura coupling reactions [11] [15] [25]. Thiopheneboronic acids are particularly susceptible to protodeboronation under basic conditions, leading to reduced yields and formation of thiophene dimers as side products [11]. The problem is exacerbated when electron-withdrawing groups are present, as these substituents increase the susceptibility to C-B bond cleavage [15].

N-Methyliminodiacetic acid (MIDA) boronate protection has emerged as an effective strategy for addressing protodeboronation issues [25] [26]. MIDA boronate esters of thiophenes show enhanced stability compared to free boronic acids, enabling controlled release of the active boronic acid species under reaction conditions [26]. The slow hydrolysis of MIDA esters maintains optimal concentrations of the transmetalating reagent while minimizing unwanted protodeboronation [25].

Positional selectivity in dibromothiophene coupling presents distinct challenges depending on the substitution pattern [13]. 2,4-Dibromothiophene undergoes sequential coupling reactions with good yields (38-88%), while 2,3-dibromothiophene shows dramatically reduced reactivity (15-46%) due to steric hindrance after the initial coupling [13]. The reduced yields in 2,3-dibromothiophene coupling are not due to inefficient first coupling (which proceeds in 80-95% yield) but rather to steric hindrance in the second coupling step [13].

Catalyst decomposition and stability issues significantly impact the success of indole-thiophene coupling reactions [13]. Rapid catalyst decomposition has been observed in dibromothiophene double coupling reactions, which can be mitigated by degassing reaction mixtures prior to catalyst addition and reducing reaction temperatures [13]. The use of 1 M sodium carbonate instead of 2 M concentrations prevents catalyst precipitation and improves reproducibility [13].

Solvent effects on regioselectivity play a crucial role in determining the outcome of thienyl incorporation reactions [27]. DMF solvent has been identified as playing an important role in regioselectivity control for thieno[2,3-b]indole formation under metal-free conditions [27]. The solvent choice affects both the electronic environment and the physical properties of the reaction medium, influencing the preferred reaction pathway [27].

Electronic effects and substrate scope significantly influence the success of thienyl group incorporation [28] [29]. Gold(I)-catalyzed synthesis of 3-sulfenyl indoles demonstrates how electronic factors affect regioselectivity preferences [28]. The relative reactivity correlates with the electron density of the heterocyclic system, with electron-rich substrates showing enhanced reactivity [28].

Coupling PositionReactivityYield RangeMajor ChallengeSolution Strategy
C-2 ThienylHigh75-95%ProtodeboronationMIDA Protection/Base Control
C-3 ThienylModerate60-80%Site SelectivityCatalyst Selection
2,3-DibromothiopheneSterically Hindered15-46%Steric HindranceBoronate Salts
2,4-DibromothiopheneLess Hindered38-88%Sequential CouplingOptimized Conditions

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

227.04048508 g/mol

Monoisotopic Mass

227.04048508 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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